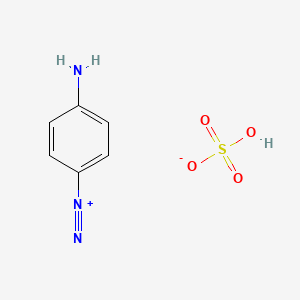
4-Aminobenzene-1-diazonium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzene-1-diazonium hydrogen sulfate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The diazonium group is highly reactive and can undergo various chemical transformations, making diazonium salts valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobenzene-1-diazonium hydrogen sulfate is typically prepared through the diazotization of aniline (4-aminobenzene). The process involves the reaction of aniline with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid or sulfuric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt.
The general reaction is as follows: [ \text{C₆H₅NH₂} + \text{HNO₂} + \text{H₂SO₄} \rightarrow \text{C₆H₅N₂HSO₄} + 2\text{H₂O} ]
Industrial Production Methods
In industrial settings, the preparation of diazonium salts like this compound is carried out in large-scale reactors with precise control over temperature and pH. The use of continuous flow reactors allows for efficient production and minimizes the risk associated with handling diazonium compounds, which can be explosive under certain conditions.
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzene-1-diazonium hydrogen sulfate undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, leading to the formation of different aromatic compounds.
Coupling Reactions: The diazonium group can couple with other aromatic compounds to form azo compounds, which are widely used as dyes.
Common Reagents and Conditions
Sandmeyer Reactions: These involve the replacement of the diazonium group with halides or cyanides using copper(I) salts as catalysts. For example, treatment with cuprous chloride (CuCl) yields chlorobenzene.
Diazo Coupling: This reaction involves the coupling of the diazonium salt with phenols or aromatic amines to form azo compounds. The reaction is typically carried out in alkaline conditions.
Major Products
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Formed through diazo coupling reactions.
Scientific Research Applications
4-Aminobenzene-1-diazonium hydrogen sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various aromatic compounds.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Widely used in the production of azo dyes, which are important in the textile industry.
Mechanism of Action
The reactivity of 4-aminobenzene-1-diazonium hydrogen sulfate is primarily due to the presence of the diazonium group. The diazonium group is a good leaving group, which makes it highly reactive towards nucleophiles. The mechanism of action involves the formation of a diazonium ion, which can then undergo various substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium Chloride: Similar in structure but with a chloride counterion.
Benzenediazonium Fluoroborate: Similar in structure but with a fluoroborate counterion.
Uniqueness
4-Aminobenzene-1-diazonium hydrogen sulfate is unique due to its specific counterion (hydrogen sulfate), which can influence its solubility and reactivity compared to other diazonium salts. The choice of counterion can affect the stability and handling of the diazonium salt, making it suitable for different applications.
Properties
CAS No. |
89933-87-9 |
|---|---|
Molecular Formula |
C6H7N3O4S |
Molecular Weight |
217.21 g/mol |
IUPAC Name |
4-aminobenzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C6H6N3.H2O4S/c7-5-1-3-6(9-8)4-2-5;1-5(2,3)4/h1-4H,7H2;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
ZROJVECWKBBTAE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N)[N+]#N.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


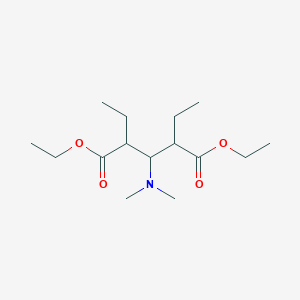
![16-[([1,1'-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane](/img/structure/B14382802.png)
![Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate](/img/structure/B14382810.png)
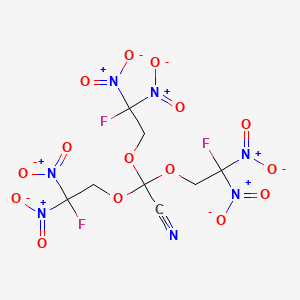

![3-Methoxy-6-[2-(3-methoxy-5-methylphenyl)hydrazinylidene]-5-methylcyclohexa-2,4-dien-1-one](/img/structure/B14382843.png)
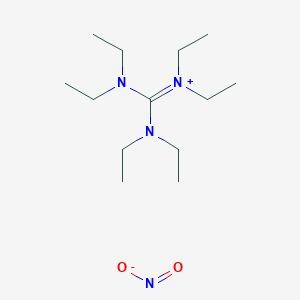
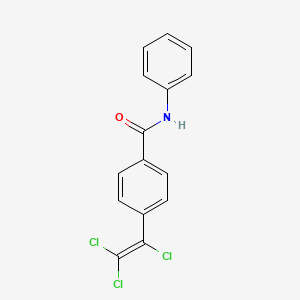
![1,1'-[Oxydi(4,1-phenylene)]bis(2,4,6-trimethylpyridin-1-ium) diperchlorate](/img/structure/B14382853.png)
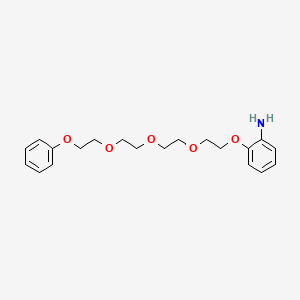
![3-{[3-(2-Methylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14382866.png)
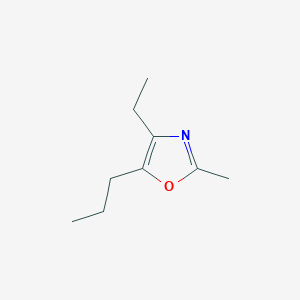
![N-[(4-Butoxyphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea](/img/structure/B14382879.png)

